molecular formula C17H14N4O B7726505 5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one

Cat. No.: B7726505
M. Wt: 290.32 g/mol
InChI Key: JRGTTZZSNMTLHT-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: is a heterocyclic compound that features a benzimidazole ring fused to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzimidazole derivative with a pyrrolone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide variety of derivatives with different functional groups.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: can be compared with other similar compounds, such as:

    5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one: This compound has a fluorine atom in place of the phenyl group, which may alter its chemical properties and biological activity.

    5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one: This compound has a different alkyl group, which may affect its solubility and reactivity.

The uniqueness of This compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-16-15(17-19-12-8-4-5-9-13(12)20-17)14(22)10-21(16)11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGTTZZSNMTLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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